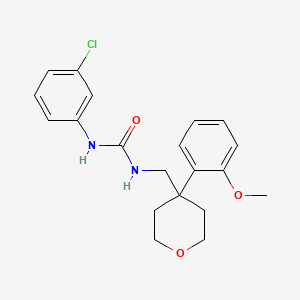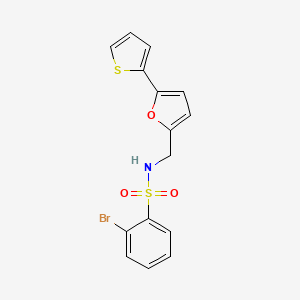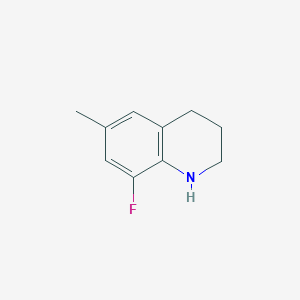![molecular formula C24H16ClF2N3O B2645157 3-benzyl-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1190007-67-0](/img/structure/B2645157.png)
3-benzyl-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrimidinone and indole rings, followed by various substitutions to add the benzyl groups and halogen atoms. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidinone and indole rings would likely contribute to the rigidity of the molecule, while the benzyl groups could provide some flexibility. The halogen atoms might be involved in various interactions, such as hydrogen bonding or halogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzyl groups might be susceptible to various substitution reactions, while the pyrimidinone and indole rings could potentially undergo electrophilic aromatic substitution or other ring-modifying reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water, but soluble in organic solvents . The halogen atoms might increase its density and boiling point compared to similar compounds without halogens .Applications De Recherche Scientifique
Synthesis and Characterization
- Novel pyrimidine derivatives including structures similar to the compound have been synthesized and characterized for various applications, such as in the formation of heterocyclic rings containing nitrogen, showcasing the potential of these compounds in chemical synthesis and drug design (Veeranagaiah et al., 1974).
Biological Activities
Antitumor Activity:
- Certain pyrimidine derivatives have shown significant antitumor activities against various cancer cell lines, indicating the potential of such compounds, including the one , in cancer therapy (Raić-Malić et al., 2000), (Grivsky et al., 1980), (Penthala et al., 2011).
Antiviral Activity:
- Pyrimidine derivatives have been explored for their inhibitory activity against HIV-1, with some showing significant activity, suggesting the potential of structurally similar compounds in antiviral therapies (Rotili et al., 2014), (Ivashchenko et al., 2019).
Antibacterial and Antifungal Activities:
- Novel benzothiazole pyrimidine derivatives have demonstrated considerable antibacterial and antifungal activities, indicating the potential of pyrimidine-based structures in developing new antimicrobial agents (Maddila et al., 2016).
Herbicide Development:
- Studies have focused on the synthesis of pyrimidinyloxybenzylamine derivatives, including those with 2-fluoro-6-hydroxy substitution, as key intermediates for herbicide development, showcasing the utility of pyrimidine derivatives in agriculture (Gong Qi-sun, 2005).
Material Science:
- Pyrimidine derivatives have been used in the synthesis and characterization of materials for applications such as organic solar cells, indicating the versatility of such compounds in material science (Nazari et al., 2018).
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use it only in a well-ventilated area. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .
Orientations Futures
The potential applications and future directions for this compound would depend largely on its physical properties, reactivity, and biological activity. Compounds with similar structures are often investigated for their potential uses in fields like medicinal chemistry, materials science, and chemical biology .
Propriétés
IUPAC Name |
3-benzyl-5-[(2-chloro-6-fluorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF2N3O/c25-19-7-4-8-20(27)18(19)13-30-21-10-9-16(26)11-17(21)22-23(30)24(31)29(14-28-22)12-15-5-2-1-3-6-15/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFCSONIRVCEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2645078.png)
![N-(3,5-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2645079.png)

![8-Benzoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2645082.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2645084.png)
![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B2645086.png)
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2645088.png)
![methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2645090.png)


![N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2645093.png)
